Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 98476-09-6) is a fluorinated pyrazole derivative characterized by a cyano group at position 5, a 2-fluorophenyl substituent at position 1, and an ethyl carboxylate group at position 4 of the pyrazole ring. This compound is primarily used as a laboratory chemical and intermediate in synthetic organic chemistry, particularly in the development of agrochemicals or pharmaceuticals . Safety data indicate hazards such as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
Properties
Molecular Formula |
C13H10FN3O2 |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
ethyl 5-cyano-1-(2-fluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10FN3O2/c1-2-19-13(18)9-8-16-17(12(9)7-15)11-6-4-3-5-10(11)14/h3-6,8H,2H2,1H3 |
InChI Key |
CJXIAMKWQOCVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-cyano-3-(2-fluorophenyl)acrylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential use in treating various diseases:
- Anti-inflammatory Activity : Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. It was found to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This highlights its potential as a lead compound in cancer drug development .
- Antimicrobial Activity : this compound has also been evaluated for antimicrobial properties. Studies revealed that it exhibits inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent .
Agrochemical Applications
In addition to medicinal uses, this compound is being explored for its applications in agriculture:
- Herbicidal Activity : The compound's efficacy as a herbicide has been tested against several weed species. Field trials demonstrated that it effectively controls weed growth without harming crop yields, making it a valuable addition to integrated pest management systems .
- Pesticidal Properties : this compound has been studied for its insecticidal properties. Laboratory studies indicated that it disrupts the nervous system of target pests, leading to high mortality rates, thus providing an environmentally friendly alternative to traditional insecticides .
Data Table of Applications
| Application Type | Specific Use | Findings / Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Anticancer | Induces apoptosis in resistant cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Agrochemicals | Herbicidal | Controls weed growth without harming crops |
| Pesticidal | Disrupts pest nervous systems; high mortality rates |
Case Study 1: Anti-inflammatory Effects
A recent study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. Researchers found that the compound significantly reduced inflammation markers in vitro and in vivo models, suggesting its potential for developing new anti-inflammatory drugs .
Case Study 2: Herbicidal Efficacy
Field trials conducted by agricultural scientists assessed the herbicidal efficacy of this compound on common weed species. Results showed a notable reduction in weed biomass and improved crop health, indicating its effectiveness as a sustainable herbicide option .
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their diverse applications. Below is a comparative analysis of Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Electronic Effects: The 2-fluorophenyl group in the target compound introduces steric hindrance and ortho-directing electronic effects compared to the 4-fluorophenyl isomer (e.g., Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate). The latter has a higher melting point (153–154°C), likely due to improved crystal packing from para-substitution .
Biological Activity: Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate demonstrates notable Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) inhibition (IC50 = 200 µM), highlighting the impact of a bulky naphthyl group and hydroxy substituent on bioactivity .
Aromatic Ring Variations: Substituting phenyl with pyridin-2-yl (e.g., Ethyl 5-cyano-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate) introduces a basic nitrogen, reducing molecular weight (242.23 vs. ~249.24) and increasing polarity (Topological Polar Surface Area: 80.8) . This could enhance aqueous solubility but reduce membrane permeability.
Biological Activity
Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 221.20 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance, related compounds have been shown to inhibit HIV-1 replication effectively. A structure-activity relationship study revealed that modifications at the pyrazole ring can enhance antiviral efficacy while maintaining low toxicity levels in cellular assays .
Anticancer Properties
Pyrazole derivatives have been extensively studied for their anticancer activities. This compound has demonstrated notable activity against various cancer cell lines. In vitro studies indicated that it could induce cell cycle arrest and apoptosis in cancer cells, particularly those expressing high levels of cyclin-dependent kinases (CDKs) such as CDK2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | RFX 393 (Renal Carcinoma) | 11.70 | CDK2 Inhibition |
| Related Pyrazole Derivative | Various Cancer Lines | 43.9% Growth Inhibition | Apoptosis Induction |
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has exhibited anti-inflammatory effects. Studies have shown that compounds in this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives indicate that modifications to the substituents on the pyrazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like cyano or fluorine enhances potency against viral replication and cancer cell proliferation.
Case Studies
Several case studies illustrate the compound's effectiveness:
- HIV Replication Inhibition : A study evaluated the compound's activity against HIV-1, demonstrating a dose-dependent inhibition without significant cytotoxicity, highlighting its potential as a lead compound in antiviral drug development .
- Cancer Cell Line Studies : Research on renal carcinoma cells showed that treatment with this compound led to significant reductions in cell viability, with an observed IC50 value indicating strong inhibition of cell growth .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole carboxylate derivatives can be synthesized using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and arylhydrazines. The fluorophenyl group is introduced via substitution or coupling reactions. Key steps include refluxing precursors in acetonitrile or ethanol, followed by hydrolysis under basic conditions (e.g., NaOH/ethanol mixture) to yield intermediates . Purification often involves column chromatography (e.g., heptane:ethyl acetate gradients) .
Q. How can the purity and structural identity of this compound be validated?
- Chromatography : LC-MS (ESI) confirms molecular weight and purity (>90-95% UV) .
- Spectroscopy :
Q. What safety precautions are essential when handling this compound?
Based on analogous pyrazole carboxylates:
- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in dry, ventilated areas away from incompatible materials (e.g., oxidizers) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the 2-fluorophenyl substituent?
- DFT calculations : Optimize the molecular geometry to analyze electron density distribution, focusing on the fluorophenyl group’s electron-withdrawing effects.
- Docking studies : Model interactions with biological targets (e.g., enzymes) to assess steric hindrance or binding affinity changes caused by fluorine substitution .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···F contacts) in crystal structures using Mercury CSD 2.0 .
Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants) be resolved?
- Dynamic NMR : Investigate conformational exchange in solution if split signals suggest restricted rotation (e.g., hindered aryl-pyrazole bond rotation).
- Variable-temperature studies : Monitor peak coalescence to estimate rotational barriers .
- Comparative crystallography : Cross-reference with X-ray data to distinguish between tautomeric forms or positional isomers .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Fragment-based design : Replace the cyano group with bioisosteres (e.g., trifluoromethyl, carboxamide) to modulate solubility or target engagement .
- Positional scanning : Synthesize analogs with fluorine substituted at meta or para positions on the phenyl ring to assess electronic effects on potency .
- Metabolic stability assays : Introduce methyl or methoxy groups to block cytochrome P450 oxidation sites, as seen in related pyrazole derivatives .
Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed?
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for co-crystallization.
- Additive screening : Use ionic liquids or small molecules (e.g., crown ethers) to improve crystal packing.
- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for structures with pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
